2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal
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Overview
Description
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is an organic compound with a complex structure that includes a hydroxy group, a phenoxy group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propane-1,2-diol. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanoic acid.
Reduction: 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-5-methylhexanal
- 2-[2-Hydroxy-3-(4-methylphenoxy)propyl]-5-methylhexanal
- 2-[2-Hydroxy-3-(3-ethylphenoxy)propyl]-5-methylhexanal
Uniqueness
2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different interaction profiles with molecular targets compared to its analogs .
Properties
CAS No. |
61103-77-3 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal |
InChI |
InChI=1S/C17H26O3/c1-13(2)7-8-15(11-18)10-16(19)12-20-17-6-4-5-14(3)9-17/h4-6,9,11,13,15-16,19H,7-8,10,12H2,1-3H3 |
InChI Key |
UZGSPZQESGNAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CC(CCC(C)C)C=O)O |
Origin of Product |
United States |
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